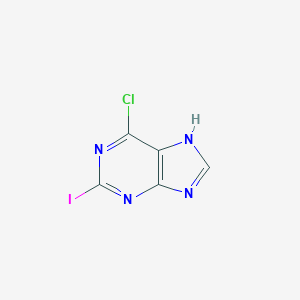

6-Chloro-2-iodopurine

Übersicht

Beschreibung

6-Chloro-2-iodopurine is a chemical compound with the empirical formula C5H2ClIN4 . It is a halogenated heterocycle and is used in the synthesis of other substances .

Synthesis Analysis

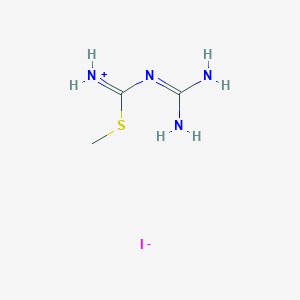

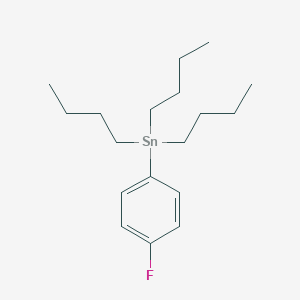

The synthesis of 6-Chloro-2-iodopurine has been achieved from hypoxanthine . The strategy relied on a regiospecific lithiation/quenching sequence of 6-chloro-9-(tetrahydropyran-2-yl)purine using Harpoon’s base and tributyltin chloride . HMBC NMR studies on the product and intermediates confirmed the regioselectivity of this methodology .Molecular Structure Analysis

The molecular structures of the final dihalogenopurine and its 9-protected precursor were determined by single crystal X-ray diffraction . The molecular weight of 6-Chloro-2-iodopurine is 280.45 g/mol .Physical And Chemical Properties Analysis

6-Chloro-2-iodopurine has a molecular weight of 280.45 g/mol . More specific physical and chemical properties are not mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis of Purine Derivatives

6-Chloro-2-iodopurine: serves as a versatile precursor in the synthesis of various purine derivatives . Its halogen atoms are reactive sites that can be substituted with different functional groups, enabling the creation of a wide range of compounds with potential biological activities.

Development of CDK Inhibitors

This compound has been used as a template for the preparation of purine cyclin-dependent kinase (CDK) inhibitors . CDKs are crucial for the regulation of cell cycle progression, and their inhibitors can be used as targeted therapies for cancer treatment.

Regioselective Functionalization

The compound’s structure allows for regiospecific lithiation , which is a critical step in functionalizing purines at specific positions . This method provides a pathway to introduce various substituents selectively, which is valuable in medicinal chemistry.

Nucleoside Analogues Synthesis

6-Chloro-2-iodopurine: can be used to synthesize nucleoside analogues, which are essential components in antiviral and anticancer drugs . These analogues can interfere with nucleic acid synthesis, disrupting viral replication or cancer cell proliferation.

Structural Studies and Crystallography

The molecular structure of 6-Chloro-2-iodopurine has been determined using single-crystal X-ray diffraction . This information is crucial for understanding the compound’s chemical behavior and for designing molecules with desired properties.

Organic Synthesis Methodology

It is involved in developing new methodologies in organic synthesis, such as selective I/Mg exchange reactions . These reactions are part of the broader field of organometallic chemistry and are instrumental in constructing complex organic molecules.

Safety and Hazards

Wirkmechanismus

Target of Action

6-Chloro-2-iodopurine is a purine nucleoside analogue . The primary targets of this compound are indolent lymphoid malignancies . These malignancies are slow-growing types of lymphoma, a cancer of the lymphatic system. The compound’s action against these targets contributes to its broad antitumor activity .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis . This interaction disrupts the normal function of the malignancies, leading to changes in their growth and proliferation . Additionally, 6-Chloro-2-iodopurine induces apoptosis, or programmed cell death, in these targets . This further contributes to its antitumor effects.

Biochemical Pathways

The downstream effects of these disruptions could include reduced tumor growth and the death of cancer cells .

Result of Action

The molecular and cellular effects of 6-Chloro-2-iodopurine’s action include the inhibition of DNA synthesis and the induction of apoptosis in indolent lymphoid malignancies . These effects can lead to a reduction in tumor growth and the death of cancer cells .

Eigenschaften

IUPAC Name |

6-chloro-2-iodo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRNPDHDBPGZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463583 | |

| Record name | 6-Chloro-2-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-iodopurine | |

CAS RN |

18552-90-4 | |

| Record name | 6-Chloro-2-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18552-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 6-chloro-2-iodopurine a valuable compound in organic synthesis?

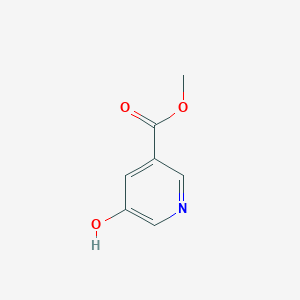

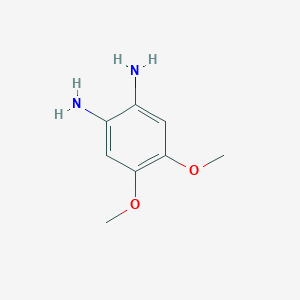

A1: 6-Chloro-2-iodopurine is a highly versatile building block for synthesizing more complex purine derivatives. Its value stems from the distinct reactivity of the two halogen substituents. Specifically, the iodine atom at position 2 is susceptible to selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. [, , ] This allows for the introduction of diverse aryl, alkenyl, and alkynyl groups at the 2-position of the purine scaffold. [, ] Meanwhile, the chlorine atom at position 6 can undergo subsequent transformations, including nucleophilic aromatic substitution, to further diversify the molecule. []

Q2: Can you elaborate on the regioselectivity observed in reactions involving 6-chloro-2-iodopurine?

A2: Research shows that 9-benzyl-6-chloro-2-iodopurine displays remarkable regioselectivity in Suzuki-Miyaura reactions. When reacted with one equivalent of phenylboronic acid, the coupling occurs exclusively at the 2-position, affording 9-benzyl-6-chloro-2-phenylpurine. [] This selectivity likely arises from the greater reactivity of the iodine atom towards oxidative addition with the palladium catalyst compared to the chlorine atom.

Q3: How does the structure of 6-chloro-2-iodopurine enable its characterization?

A3: The structure of 6-chloro-2-iodopurine can be confirmed using various spectroscopic techniques.

- NMR Spectroscopy: HMBC (Heteronuclear Multiple Bond Correlation) NMR experiments are particularly useful for determining the regiochemistry of substituents on the purine ring. [] These experiments provide information about long-range coupling between protons and carbons, helping to unequivocally assign the positions of the chlorine and iodine atoms.

- X-ray Diffraction: Single crystal X-ray diffraction studies provide detailed information about the bond lengths, bond angles, and overall three-dimensional structure of the molecule. [] This technique offers definitive structural confirmation.

Q4: What are the potential applications of compounds derived from 6-chloro-2-iodopurine in medicinal chemistry?

A5: The ability to introduce various substituents onto the purine scaffold through 6-chloro-2-iodopurine makes it a valuable tool in medicinal chemistry. For instance, 2-alkynyladenosines, synthesized from a 6-chloro-2-iodopurine precursor, have shown selective agonistic activity towards A2 adenosine receptors and exhibited potent antihypertensive effects in studies. [] This highlights the potential of such compounds as leads for developing novel therapeutics targeting cardiovascular diseases. Further research exploring the structure-activity relationships of various 2-substituted purine derivatives derived from 6-chloro-2-iodopurine could lead to the discovery of compounds with diverse biological activities and therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)